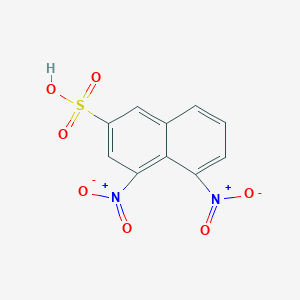

4,5-Dinitronaphthalene-2-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dinitronaphthalene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O7S/c13-11(14)8-3-1-2-6-4-7(20(17,18)19)5-9(10(6)8)12(15)16/h1-5H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYFNPHQAYYQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 4,5 Dinitronaphthalene 2 Sulfonic Acid

Classical and Modern Synthesis Approaches for Dinitronaphthalene Sulfonic Acids

Classical synthesis of dinitronaphthalene sulfonic acids relies heavily on electrophilic aromatic substitution reactions, where the sequence of sulfonation and nitration steps is critical for achieving the desired isomer.

The direct sulfonation of a dinitronaphthalene, such as 1,8-dinitronaphthalene (B126178) (the precursor that would lead to a 4,5-dinitro substitution pattern), is a challenging synthetic pathway. The two nitro groups on the naphthalene (B1677914) ring are strongly electron-withdrawing and deactivating. This electronic deficit makes the aromatic ring significantly less susceptible to further electrophilic attack, such as sulfonation with sulfuric acid or oleum. unacademy.com Consequently, this route is generally not favored as it would require harsh reaction conditions, which could lead to low yields and potential degradation of the starting material. The preferred strategies typically involve introducing the sulfonic acid group prior to nitration.

A more common and established pathway involves the nitration of pre-existing naphthalene sulfonic acids. This approach leverages the directing effects of the sulfonic acid group to guide the incoming nitro groups to specific positions on the naphthalene ring. The synthesis of the target molecule would logically begin with naphthalene-2-sulfonic acid, which is the thermodynamically more stable isomer produced during the sulfonation of naphthalene. wikipedia.org

The subsequent nitration is typically carried out using a mixture of nitric acid and sulfuric acid (mixed acid). masterorganicchemistry.com This process can be lengthy and may result in modest yields. For instance, the nitration of 2-nitronaphthalene-4,8-disulfonic acid with nitric acid in sulfuric acid at 30°C requires a reaction time of 3 to 4 days and yields only about 50% of the 1,6-dinitronaphthalene-4,8-disulfonic acid product. google.com Similarly, many known processes for nitrating naphthalene-sulphonic acids are characterized by either low yields or long reaction times. google.comgoogle.com

The reaction conditions for these nitrations are carefully controlled. Processes described in patents often utilize 85 to 95% sulfuric acid at temperatures ranging from 0°C to 50°C. google.comgoogle.com The stoichiometry of nitric acid is also a key parameter, with 1.05 to 2.5 moles of nitric acid being used per mole of the starting (nitro)naphthalene sulfonic acid. google.comgoogle.com The formation of multiple isomers is a common challenge that necessitates purification steps to isolate the desired product.

| Starting Material | Reagents | Conditions | Observed Product(s) | Yield/Notes | Source |

|---|---|---|---|---|---|

| Naphthalene-trisulphonic acids | Mixed Acid (86% HNO₃, 12% H₂SO₄, 2% H₂O) | Cool to 35-40°C, nitrate (B79036) over ~10 hours | 8-nitronaphthalene-1,3,6-trisulphonic acid | Industrially important process. | google.com |

| Naphthalene-sulphonic acids | Nitric acid in 85-95% H₂SO₄ | 0-50°C (preferably 10-40°C) | Nitronaphthalene-disulphonic/trisulphonic acids | General conditions for nitration. | google.comgoogle.com |

| 2-nitronaphthalene-4,8-disulfonic acid | Nitric acid in H₂SO₄ | 30°C, 3-4 days | 1,6-dinitronaphthalene-4,8-disulfonic acid | ~50% yield. | google.com |

The synthesis of a specifically substituted compound like 4,5-Dinitronaphthalene-2-sulfonic acid is inherently a multi-step process. The strategic order of sulfonation and nitration reactions is paramount.

Sulfonation of Naphthalene: The first step is the sulfonation of naphthalene. This reaction's outcome is temperature-dependent. At lower temperatures, the kinetically favored naphthalene-1-sulfonic acid is the main product. At higher temperatures (above 150-160°C), the thermodynamically favored naphthalene-2-sulfonic acid predominates. wikipedia.org To obtain the 2-sulfonic acid precursor, the reaction is run under these equilibrating conditions.

First Nitration: The resulting naphthalene-2-sulfonic acid is then subjected to a first nitration. The sulfonic acid group is a meta-director. However, in naphthalene systems, substitution typically occurs in the other ring. The nitration of naphthalene-2-sulfonic acid yields a mixture of 5-nitro-2-naphthalenesulfonic acid and 8-nitro-2-naphthalenesulfonic acid.

Second Nitration: The mixture of mononitro isomers is then subjected to a second nitration step to introduce the second nitro group. The existing nitro and sulfonic acid groups will direct the incoming electrophile. To achieve the 4,5-dinitro substitution pattern, the second nitro group must be directed to the 4-position on the 5-nitro isomer or the 5-position on the 8-nitro isomer. This step often requires more forcing conditions than the first nitration and can lead to complex product mixtures, making the isolation of the desired this compound isomer a significant challenge.

An alternative multi-step route involves the dinitration of naphthalene first to yield a mixture of 1,5- and 1,8-dinitronaphthalene, followed by sulfonation. google.com However, as noted previously, the deactivating nature of the nitro groups makes this subsequent sulfonation step difficult. Another specialized multi-step method involves starting with a substituted naphthalene, such as 4-nitro-1-naphthylamine, which can be converted to 1,4-dinitronaphthalene (B1214213) through a diazotization reaction followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst. orgsyn.org While not producing the target sulfonic acid, this illustrates the complex sequences used to control substitution patterns on the naphthalene ring.

Catalytic Systems in the Preparation of Substituted Naphthalene Sulfonic Acids

To overcome the limitations of classical methods, such as harsh conditions, low selectivity, and environmental concerns, modern research has focused on the development of catalytic systems.

Heterogeneous catalysts, particularly solid acids like zeolites, offer significant advantages, including ease of separation, reusability, and improved regioselectivity. chemicalbook.com These catalysts have been explored for the nitration of naphthalene and its derivatives.

Zeolites such as ZSM-5, Y, X, and Beta have been investigated for the nitration of various aromatic compounds. chemicalbook.com In the context of dinitronaphthalene synthesis, studies have shown that nitration of naphthalene or 1-nitronaphthalene (B515781) with fuming nitric acid over a zeolite catalyst in an organic solvent can improve the regioselectivity of the reaction. asianpubs.org The use of HY-zeolite has also been reported for the nitration of 1-nitronaphthalene to produce dinitronaphthalene isomers. researchgate.net

More advanced solid acid catalysts have also been developed. For example, a solid superacid catalyst, S₂O₈²⁻/Fe-ZrO₂, has been used for the catalytic nitration of 1-nitronaphthalene with nitrogen dioxide (NO₂) combined with an O₂-acetic anhydride (B1165640) system. This approach provides a mild, efficient, and greener method for synthesizing 1,5-dinitronaphthalene (B40199) with high conversion (96.8%). researchgate.net Such catalytic systems demonstrate a promising alternative to the traditional use of large quantities of sulfuric acid. chemicalbook.com

| Catalyst System | Reactants | Key Findings | Source |

|---|---|---|---|

| Zeolites (general) | Naphthalene or 1-Nitronaphthalene, Fuming HNO₃ | Improved regioselectivity, catalyst can be reused. | asianpubs.org |

| HY-Zeolite | 1-Nitronaphthalene | Catalyzes the synthesis of dinitronaphthalene. | researchgate.net |

| S₂O₈²⁻/Fe-ZrO₂ (Solid Superacid) | 1-Nitronaphthalene, NO₂, O₂-Ac₂O | Mild, efficient, and green approach; achieved 96.8% conversion of 1-nitronaphthalene. | researchgate.net |

| Fe- and Cu-modified S₂O₈/ZrO₂ | Naphthalene, NO₂, O₂-Ac₂O | Acid-free, one-step nitration to 1,5-dinitronaphthalene. | researchgate.net |

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. This field has grown into a major pillar of modern synthesis, offering novel reaction pathways and selectivities. While organocatalysts, such as proline and its derivatives, are widely used in reactions like aldol (B89426) and Michael additions, their application to the specific electrophilic nitration and sulfonation of naphthalenes is not extensively documented in current literature.

The principles of organocatalysis, however, suggest potential avenues for development. For instance, an organocatalyst could potentially activate the nitrating agent or the aromatic substrate, possibly leading to milder reaction conditions or different isomeric selectivities compared to traditional acid catalysis. Future research may explore the design of organocatalysts that can operate in the strong acid conditions required for these transformations or find alternative, milder pathways for the synthesis of compounds like this compound.

Role of Solid Superacids in Dinitronaphthalene Synthesis

Traditional nitration of naphthalene compounds typically employs a mixture of nitric acid and sulfuric acid. While effective, this method presents challenges related to corrosion, safety, and the generation of acidic waste. Solid superacids have emerged as promising heterogeneous catalysts to circumvent these issues, offering advantages such as easier separation, reusability, and potentially higher selectivity. researchgate.net

Solid superacids are materials with an acid strength greater than 100% sulfuric acid. Common examples include sulfated metal oxides, such as sulfated zirconia (SO₄²⁻/ZrO₂), and heteropolyacids like phosphotungstic acid supported on substrates. researchgate.net Their strong acidic sites can activate the nitrating agent, facilitating the electrophilic attack on the naphthalene ring.

In the context of dinitronaphthalene synthesis, solid superacids have demonstrated high efficiency and selectivity. For instance, the catalytic nitration of 1-nitronaphthalene to 1,5-dinitronaphthalene has been successfully achieved using a solid superacid catalyst (S₂O₈²⁻/Fe-ZrO₂) with nitrogen dioxide (NO₂) as the nitrating agent. researchgate.net This approach highlights the potential of solid superacids to influence regioselectivity, which is critical for targeting the 4,5-dinitro isomer in the sulfonylated naphthalene precursor. The strong acid sites on the catalyst surface can polarize the C-H bonds of the aromatic ring, directing the incoming nitro groups to specific positions. This catalytic system offers a pathway for more cost-effective, environmentally friendly, and efficient synthesis of dinitronaphthalene isomers. researchgate.net

Table 1: Examples of Solid Superacid Catalysts in Nitration

| Catalyst Type | Substrate | Product Example | Key Advantage |

|---|---|---|---|

| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Aromatic Compounds | Nitroaromatics | High acidity, reusability |

| S₂O₈²⁻/Fe-ZrO₂ | 1-Nitronaphthalene | 1,5-Dinitronaphthalene | High selectivity, mild conditions researchgate.net |

Optimization of Reaction Conditions for this compound Formation

The formation of this compound is highly sensitive to the reaction environment. Key parameters such as temperature, solvent, and reagent ratios must be carefully controlled to maximize yield and direct the substitution pattern.

Temperature is a critical factor influencing both the rate of reaction and the distribution of isomers. In the sulfonation of naphthalene, for example, the ratio of 1- to 2-naphthalenesulfonic acid is known to be temperature-dependent. researchgate.net A similar principle applies to the subsequent dinitration. Generally, nitration of naphthalenesulfonic acids is conducted at temperatures ranging from 0°C to 50°C. google.com Lower temperatures often favor kinetic control, potentially leading to different isomer ratios compared to reactions run at higher temperatures where thermodynamic products are more likely to form.

The solvent, typically concentrated sulfuric acid, not only facilitates the formation of the nitronium ion (NO₂⁺) from nitric acid but also influences the solubility of reactants and intermediates. The concentration of sulfuric acid is crucial; for nitronaphthalene-disulfonic acids, concentrations between 70% and 90% are commonly used. google.com The viscosity and polarity of the medium can affect the diffusion of reactants and the stability of the transition states, thereby impacting the final isomer distribution. While specific data for this compound is limited, studies on related compounds show that the choice of solvent can alter the ratio of α- and β-substituted products significantly. researchgate.net

Table 2: General Effect of Temperature on Naphthalene Substitution Reactions

| Temperature Range | Reaction Type | General Outcome |

|---|---|---|

| Low (e.g., < 40°C) | Sulfonation | Favors kinetically controlled product (e.g., Naphthalene-1-sulfonic acid) |

| High (e.g., > 160°C) | Sulfonation | Favors thermodynamically controlled product (e.g., Naphthalene-2-sulfonic acid) |

The molar ratio of the nitrating agent to the substrate is a key determinant of reaction efficiency and the extent of nitration. For the synthesis of a dinitro compound, at least two equivalents of nitric acid are required. In practice, a slight excess of the nitrating agent is often used to ensure complete conversion of the starting material. Patents describing the nitration of naphthalenedisulfonic acids suggest using 1.05 to 2.5 moles of nitric acid per mole of the sulfonic acid substrate. google.com

The purification of this compound from the crude reaction mixture is essential to isolate a product of high purity. Common impurities include other dinitro isomers, mononitrated intermediates, and residual acids from the synthesis.

A primary method for purification involves crystallization or precipitation . After the reaction is complete, the mixture is often diluted with water or poured onto ice, which causes the less soluble sulfonic acid product to precipitate. google.com The solid can then be collected by filtration.

Recrystallization from a suitable solvent is a powerful technique for further purification. The choice of solvent is critical; it should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, while impurities should remain either soluble or insoluble at all temperatures. For sulfonic acids, aqueous media or polar organic solvents are often employed. rochester.edu

Washing the filtered product is another crucial step. The filter cake may be washed with cold water or a brine solution to remove residual sulfuric and nitric acids without dissolving a significant amount of the product. In some processes, washing with an organic solvent may be used to remove non-polar impurities. patsnap.com For highly pure materials, techniques like ion-exchange chromatography can be used to remove inorganic salts and other ionic impurities. google.com

Emerging Green Chemistry Approaches in Dinitronaphthalene Sulfonic Acid Production

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to reduce environmental impact and improve safety.

One of the most significant green approaches is the replacement of traditional liquid acid catalysts with solid acid catalysts , as discussed in section 2.2.3. This minimizes corrosive waste streams and allows for catalyst recycling. researchgate.net

Continuous flow chemistry using microreactors is another promising avenue. Microreactors offer superior heat and mass transfer compared to batch reactors, allowing for better control over highly exothermic reactions like nitration. This enhanced control can lead to higher selectivity, improved safety by minimizing the volume of hazardous material at any given time, and faster reaction times. beilstein-journals.org For instance, the nitration of naphthalene in a microreactor has been shown to alter the isomer ratio of dinitro products compared to conventional batch methods. beilstein-journals.org

The use of alternative, less hazardous nitrating agents is also an area of active research. Systems such as nitrogen dioxide in combination with ozone or photonitration in aqueous systems represent potential alternatives to the highly corrosive nitric acid/sulfuric acid mixture. nih.govsci-hub.se These methods can operate under milder conditions and may offer different selectivities, providing a pathway to more sustainable production processes.

Table 3: Comparison of Traditional vs. Green Nitration Approaches

| Feature | Traditional Method (Mixed Acid) | Emerging Green Approaches |

|---|---|---|

| Catalyst | Homogeneous (H₂SO₄) | Heterogeneous (Solid Superacids) |

| Process | Batch reaction | Continuous flow (Microreactors) beilstein-journals.org |

| Waste | Large volumes of acidic wastewater | Reduced waste, recyclable catalysts |

| Safety | Poor control over exotherms | Enhanced temperature control, smaller reagent volumes |

| Reagents | Concentrated HNO₃/H₂SO₄ | Alternative agents (e.g., NO₂, HOONO) nih.gov |

Chemical Reactivity and Derivatization of 4,5 Dinitronaphthalene 2 Sulfonic Acid

Mechanistic Investigations of Functional Group Transformations

The functional groups on the 4,5-Dinitronaphthalene-2-sulfonic acid molecule provide distinct sites for chemical modification, each with its own characteristic reaction mechanisms.

The naphthalene (B1677914) ring of this compound is highly electron-deficient due to the presence of two strongly electron-withdrawing nitro groups. wikipedia.orgnih.gov This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgresearchgate.net In an SNAr mechanism, a nucleophile attacks the electron-poor aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.orgnih.gov The presence of nitro groups in positions ortho or para to the site of attack is crucial for stabilizing the negative charge of this intermediate. nih.gov

In the case of this compound, the nitro groups at positions 4 and 5 activate the naphthalene core for attack by nucleophiles. Although a leaving group is typically required for a substitution reaction to proceed, the nitro groups themselves can, under certain conditions, act as leaving groups, though this is less common than the displacement of other substituents like halogens. More commonly, SNAr reactions occur on derivatives where a suitable leaving group is present on the ring. The significant activation provided by the dinitro substitution facilitates these reactions, which are central to building more complex molecular architectures. semanticscholar.orgrsc.org

The nitro groups are the primary sites for redox reactions in the molecule. wikipedia.org The most significant transformation is their reduction to amino groups, a cornerstone reaction in the synthesis of aromatic amines and, subsequently, azo dyes. wikipedia.orgwikipedia.org This reduction is a multi-step process that can proceed through several intermediates. samdc.edu.in

Under controlled conditions, the reduction can sometimes be stopped at intermediate stages, such as the nitroso (R-NO) or hydroxylamine (B1172632) (R-NHOH) level. samdc.edu.in However, the most common synthetic application involves complete reduction to the amine. wikipedia.org The presence of two nitro groups on the same ring in this compound raises the possibility of selective reduction. The relative positions of the groups and the reaction conditions can determine whether one or both nitro groups are reduced. stackexchange.com For instance, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com This selective reduction allows for the synthesis of monoamino-mononitro derivatives, which are valuable synthetic intermediates.

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| H₂, Metal Catalyst (Pd, Pt, Ni) | Pressurized hydrogen gas, solvent (e.g., ethanol) | Highly efficient and clean, but requires specialized equipment. |

| Iron (Fe) in Acidic Medium | Fe powder, HCl or Acetic Acid | A classic and cost-effective method known as the Béchamp reduction. samdc.edu.in |

| Tin (Sn) or Stannous Chloride (SnCl₂) in Acid | Sn or SnCl₂, concentrated HCl | Effective but can be environmentally problematic due to tin waste. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | A milder reducing agent, sometimes used for selective reductions. |

| Sodium Sulfide/Polysulfide (Zinin Reduction) | Aqueous or alcoholic solution | Often used for selective reduction of one nitro group in polynitroarenes. stackexchange.com |

The sulfonic acid group (-SO₃H) is a strongly acidic, water-solubilizing moiety whose reactivity is central to the derivatization of the molecule. wikipedia.orgpsu.edu One of the most important reactions of aromatic sulfonic acids is their conversion to sulfonyl chlorides (R-SO₂Cl). This transformation is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The resulting sulfonyl chloride is a highly reactive intermediate. The chlorine atom serves as an excellent leaving group, making the sulfonyl chloride susceptible to nucleophilic attack by a wide range of compounds, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively. frontiersrj.com This two-step sequence is the most common pathway for creating sulfonamide derivatives from sulfonic acids. ekb.eg

Synthesis of Advanced Dinitronaphthalene-Based Derivatives

The reactivity of the functional groups on this compound allows for the synthesis of a variety of more complex derivatives with potential applications in materials science and as chemical intermediates.

The reduction of the nitro groups in this compound is a direct route to valuable aminonaphthalenesulfonic acids. wikipedia.org These compounds are critical intermediates in the synthesis of dyes. wikipedia.orgwikipedia.org Depending on the choice of reducing agent and reaction conditions, either one or both nitro groups can be converted to amino groups.

Complete Reduction: The use of strong reducing agents, such as catalytic hydrogenation or tin in hydrochloric acid, typically leads to the formation of 4,5-Diaminonaphthalene-2-sulfonic acid.

Selective Reduction: Milder or sterically sensitive reagents can favor the reduction of one nitro group over the other. The Zinin reduction, using sodium sulfide, is particularly known for its ability to selectively reduce one nitro group in polynitro compounds. stackexchange.com This would yield 4-amino-5-nitronaphthalene-2-sulfonic acid or 5-amino-4-nitronaphthalene-2-sulfonic acid.

The resulting amino-substituted naphthalenesulfonic acids are bifunctional compounds, possessing a nucleophilic amino group and an acidic sulfonic acid group, making them versatile for further chemical modifications. wikipedia.org

Sulfonamide derivatives are synthesized from this compound in a two-step process. frontiersrj.comijarsct.co.in

Formation of the Sulfonyl Chloride: The sulfonic acid is first converted to 4,5-dinitronaphthalene-2-sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂).

C₁₀H₅(NO₂)₂(SO₃H) + SOCl₂ → C₁₀H₅(NO₂)₂(SO₂Cl) + SO₂ + HCl

Reaction with an Amine: The highly reactive sulfonyl chloride is then treated with a primary or secondary amine (R¹R²NH) in the presence of a base (to neutralize the HCl byproduct) to yield the corresponding sulfonamide. frontiersrj.comnih.gov

C₁₀H₅(NO₂)₂(SO₂Cl) + R¹R²NH → C₁₀H₅(NO₂)₂(SO₂NR¹R²) + HCl

This reaction is highly versatile, as a wide variety of amines can be used to generate a library of sulfonamide derivatives with different properties. researchgate.net

| Amine Reactant | Chemical Formula | Resulting Sulfonamide Derivative |

|---|---|---|

| Ammonia | NH₃ | 4,5-Dinitronaphthalene-2-sulfonamide |

| Aniline | C₆H₅NH₂ | N-Phenyl-4,5-dinitronaphthalene-2-sulfonamide |

| Diethylamine | (C₂H₅)₂NH | N,N-Diethyl-4,5-dinitronaphthalene-2-sulfonamide |

| Morpholine | C₄H₉NO | 4-( (4,5-Dinitronaphthalen-2-yl)sulfonyl)morpholine |

Development of Polymeric and Oligomeric Structures from Naphthalene Sulfonic Acids

Naphthalene sulfonic acids serve as fundamental monomers in the synthesis of certain polymeric and oligomeric structures, primarily through condensation reactions. A significant application in this area is the production of naphthalene sulfonic acid-formaldehyde condensates. This process typically involves the sulfonation of naphthalene followed by a condensation reaction with formaldehyde (B43269). google.com While the direct polymerization of this compound is not widely documented, the underlying chemistry applicable to naphthalene sulfonic acids provides a framework for its potential use in such syntheses.

The general reaction involves the electrophilic substitution of formaldehyde onto the naphthalene ring, followed by the formation of methylene (B1212753) bridges that link the naphthalene sulfonic acid units. The resulting products are low-molecular-weight polymers or oligomers, which have significant industrial applications as dispersants, plasticizers for concrete, and tanning agents. google.com The presence of the sulfonic acid groups imparts water solubility to the polymer backbone, a crucial property for these applications.

The reaction conditions, such as temperature and the molar ratio of the reactants, can be controlled to influence the degree of polymerization and the final properties of the condensate. google.com The nitro groups on the this compound molecule would be expected to influence the reactivity of the naphthalene ring towards condensation, potentially requiring modified reaction conditions.

| Reactants | Polymer Type | Key Linkage | Primary Application |

|---|---|---|---|

| Naphthalene Sulfonic Acid, Formaldehyde | Condensation Polymer | Methylene Bridge (-CH2-) | Dispersing Agents, Plasticizers google.com |

Application as a Chemical Intermediate in Complex Molecule Synthesis

The functional groups of this compound—two nitro groups and a sulfonic acid group—make it a valuable intermediate in the synthesis of more complex molecules. The nitro groups can be chemically reduced to amino groups, and the sulfonic acid group enhances water solubility and can act as a directing group or be replaced in certain nucleophilic substitution reactions.

Precursor in Dye and Pigment Chemistry

This compound is a key precursor in the synthesis of azo dyes. The manufacturing process for dyes often involves multiple steps, including nitration, sulfonation, reduction of nitro groups to amines, diazotization, and coupling. epa.gov The primary route for utilizing this compound in dye synthesis involves the chemical reduction of its two nitro groups (-NO₂) to primary amino groups (-NH₂), converting it to 4,5-diaminonaphthalene-2-sulfonic acid.

This resulting diamine is a versatile intermediate. Both amino groups can be converted into diazonium salts through a process called bis-diazotization. These bis-diazonium salts are highly reactive electrophiles that can then be coupled with a wide range of electron-rich molecules (coupling components) to form disazo dyes. mdpi.com The choice of coupling component is critical as it determines the final color and properties of the dye. The sulfonic acid group is retained in the final structure, conferring water solubility, which is essential for application in textile dyeing. upb.ro

The versatility of this intermediate allows for the creation of a broad spectrum of colors, including various browns, blacks, and blues, depending on the specific coupling partners used.

| Class of Coupling Component | Example Compound | Resulting Azo Dye Class | Potential Color Range |

|---|---|---|---|

| Naphthols | 2-Naphthol | Disazo Naphthol Dyes | Red, Brown, Navy |

| Hydroxynaphthalene Sulfonic Acids | H-Acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) | Disazo Amino Naphthol Dyes | Black, Blue, Grey |

| Pyrazolones | 1-(4'-Sulfophenyl)-3-methyl-5-pyrazolone | Disazo Pyrazolone Dyes | Yellow, Orange, Red |

| Anilines | N,N-dimethylaniline | Disazo Aniline Dyes | Various |

Intermediate for Other Fine Chemicals and Advanced Materials

Beyond its traditional role in dye manufacturing, this compound and its derivatives are intermediates for other fine chemicals and advanced materials. The dinitronaphthalene core is recognized as a building block for creating molecules with specific electronic and structural properties.

Macrocyclic Chemistry : Dinitronaphthalene units, such as 1,5-dinitronaphthalene (B40199), have been used in the modular synthesis of π-acceptor cyclophanes. nih.gov These macrocyclic host molecules are designed to have rigid, hydrophobic cavities capable of binding with guest molecules. In this context, the dinitronaphthalene moiety acts as an electron-deficient (π-acceptor) component. The presence of a sulfonic acid group on this framework would impart water solubility, enabling applications in aqueous host-guest systems. Steric factors can influence the planarity of the nitro groups, affecting their efficacy as π-acceptors. nih.gov

Photostabilizers : Derivatives of naphthalene sulfonic acids are used to create advanced materials. For instance, aminonaphthalene sulfonic acids, which can be derived from the reduction of compounds like this compound, can act as ligands to form organotin complexes. mdpi.com These complexes have been shown to function as effective photostabilizers for polymers like poly(vinyl chloride) (PVC), inhibiting the dehydrochlorination process that causes polymer degradation upon exposure to UV light. mdpi.com

Pigment Performance Enhancers : Related nitro-aromatic sulfonic acids are used to synthesize additives that improve the performance of organic pigments. These additives, often salts of a colored acid, can be incorporated into a pigment slurry to enhance properties such as dispersion and fluidity in various media, including inks and coatings. google.com

Analytical and Spectroscopic Characterization of 4,5 Dinitronaphthalene 2 Sulfonic Acid

Chromatographic Separation and Quantification Methodologies

Chromatography is fundamental to the analysis of 4,5-Dinitronaphthalene-2-sulfonic acid, enabling its separation from complex mixtures and the quantification of its purity. Given the compound's polarity and functional groups, liquid chromatography is the most suitable approach.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for separating it from its various positional isomers. Reversed-phase HPLC is typically employed for the analysis of naphthalene (B1677914) sulfonic acids. sielc.com In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. sielc.comsielc.com

Table 1: Illustrative HPLC Parameters for Naphthalene Sulfonic Acid Analysis

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 4.6 mm I.D. x 150 mm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV-Vis at 254 nm |

| Injection Volume | 5 µL |

| This table represents typical starting conditions for the analysis of naphthalene sulfonic acid derivatives; method optimization is required for specific applications. |

Direct analysis of the highly polar and non-volatile this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. The compound would decompose at the high temperatures required for vaporization in the GC inlet. However, GC-MS is an invaluable tool for identifying smaller, more volatile products that may result from the compound's degradation. nih.gov

For instance, if this compound undergoes chemical or photodegradation, the resulting products, such as dinitronaphthols or other smaller fragments, could be analyzed by GC-MS. wiley.com This analysis typically requires a derivatization step—for example, silylation or acetylation—to convert polar functional groups like hydroxyls into more volatile ethers, making the analytes suitable for GC separation. wiley.com The subsequent mass spectrometry analysis provides detailed structural information on these degradation products based on their mass-to-charge ratio and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, making it ideal for the structural elucidation of this compound. ekb.eg Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

For a sulfonic acid derivative, ESI in the negative ion mode is highly effective, as the sulfonic acid group readily deprotonates to form a stable [M-H]⁻ ion. High-resolution mass spectrometry can provide a highly accurate mass measurement of this molecular ion, which can be used to confirm the elemental composition of the molecule. nih.gov

Further structural information is obtained using tandem mass spectrometry (MS/MS). The [M-H]⁻ ion is isolated and fragmented, and the resulting product ions provide a fingerprint of the molecule's structure. The fragmentation pattern can reveal the loss of specific functional groups, such as the nitro (NO₂) and sulfonate (SO₃) moieties, confirming their presence and providing clues about their connectivity to the naphthalene core. nih.gov

Table 2: Predicted Key Mass Fragments for this compound in Negative Ion ESI-MS/MS

| m/z (Mass/Charge) | Proposed Fragment | Description |

| 297.0 | [M-H]⁻ | Parent molecular ion |

| 217.0 | [M-H-SO₃]⁻ | Loss of sulfur trioxide |

| 251.0 | [M-H-NO₂]⁻ | Loss of a nitro group |

| 205.0 | [M-H-NO₂-SO₃]⁻ | Loss of a nitro group and sulfur trioxide |

| This table shows hypothetical fragmentation data based on the structure of the target compound. |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of this compound at an atomic level, providing unambiguous evidence of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR experiments would be essential for the characterization of this compound.

The ¹H NMR spectrum would show signals for the three protons on the aromatic ring. The chemical shifts of these protons are influenced by the strong electron-withdrawing effects of the two nitro groups and the sulfonic acid group. These substituents deshield the aromatic protons, causing their signals to appear at a high frequency (downfield) in the spectrum. The coupling patterns (splitting) between adjacent protons would provide definitive information about their relative positions on the naphthalene ring.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. It would display ten distinct signals, one for each carbon atom in the naphthalene ring system. The chemical shifts of the carbons directly attached to the nitro and sulfonate groups would be significantly affected, aiding in the assignment of the substitution pattern.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~8.5 - 8.8 | Singlet |

| H-3 | ~8.2 - 8.5 | Doublet |

| H-6 | ~7.8 - 8.1 | Triplet/Doublet of doublets |

| H-7 | ~7.6 - 7.9 | Triplet/Doublet of doublets |

| H-8 | ~8.0 - 8.3 | Doublet |

| Note: These are predicted values based on substituent effects on naphthalene systems. Actual values may vary depending on the solvent and other experimental conditions. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov For this compound, these techniques can unequivocally confirm the presence of the nitro and sulfonic acid groups. doi.org

The IR and Raman spectra would be dominated by characteristic vibrations of these groups. The nitro group (NO₂) exhibits strong symmetric and asymmetric stretching vibrations. The symmetric stretch typically appears as a very intense peak around 1350 cm⁻¹. doi.orgresearchgate.net The sulfonic acid group (SO₃H) has characteristic strong stretching vibrations for the S=O and S-O bonds. Additionally, vibrations corresponding to the aromatic C-H and C=C bonds of the naphthalene ring would be observed. researchgate.net

Table 4: Key IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Sulfonic Acid (S=O) | Asymmetric Stretch | 1340 - 1350 |

| Sulfonic Acid (S=O) | Symmetric Stretch | 1150 - 1165 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Source: Data synthesized from studies on nitronaphthalene and dinitronaphthalene derivatives. doi.orgresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, the theoretical molecular weight is a key starting point for any mass spectrometric analysis.

The molecular formula for this compound is C₁₀H₆N₂O₇S. Based on this, the calculated molecular weight is approximately 298.23 g/mol . cymitquimica.comnih.gov High-resolution mass spectrometry would provide a more precise exact mass of 297.9896 Da. nih.gov

Key fragmentation pathways in tandem mass spectrometry (MS/MS) would likely involve the following cleavages:

Loss of SO₃: A common fragmentation for sulfonic acids is the loss of a sulfur trioxide molecule, which would result in a significant fragment ion.

Loss of NO₂: The nitro groups are also susceptible to fragmentation, leading to the loss of one or both NO₂ groups.

Desulfonation: Cleavage of the C-S bond can occur, leading to the loss of the entire sulfonic acid group (SO₃H). researchgate.net

Ring Cleavage: At higher collision energies, the naphthalene ring system itself may undergo fragmentation.

These potential fragmentation patterns are crucial for the structural confirmation of the molecule and for distinguishing it from its isomers.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆N₂O₇S | nih.gov |

| Average Molecular Weight | 298.23 g/mol | cymitquimica.comnih.gov |

| Monoisotopic Mass | 297.9896 Da | nih.gov |

| Predicted Primary Ion (ESI-) | [M-H]⁻ | N/A |

Crystallographic Studies and Solid-State Characterization

The solid-state properties of a compound, including its crystal structure and thermal stability, are critical for its handling, formulation, and application. Techniques such as X-ray diffraction and thermal analysis provide this essential information.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. dtic.mil A single-crystal XRD analysis of this compound would reveal precise information about its crystal system, space group, unit cell dimensions, bond lengths, and bond angles. mdpi.com

As of the latest review, specific crystallographic data for this compound has not been published in the surveyed literature. However, a typical analysis would involve growing a suitable single crystal and exposing it to an X-ray beam. The resulting diffraction pattern would be analyzed to build a model of the crystal lattice. dtic.mil Such an analysis would also detail intermolecular interactions, like hydrogen bonding involving the sulfonic acid group and potential π-π stacking interactions between the naphthalene rings, which govern the crystal packing. researchgate.net

Table 2: Illustrative Crystallographic Data Parameters from XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit cell. |

| Z | The number of molecules per unit cell. |

Thermal Analysis (e.g., TGA, DSC) of Solid-State Forms

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on a material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show distinct stages of decomposition. Based on the thermal behavior of similar compounds like polymeric sulfonic acids, the initial weight loss would likely correspond to the loss of any bound water. marquette.edu Subsequent, more significant weight loss stages would be associated with the decomposition of the functional groups. This could include the loss of the sulfonic acid group (often as SO₂) and the nitro groups. marquette.eduresearchgate.net The final stage would involve the breakdown of the naphthalene aromatic backbone at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would show endothermic peaks corresponding to melting and exothermic peaks related to decomposition. The melting point would appear as a sharp endotherm, while the energetic decomposition, characteristic of dinitro-aromatic compounds, would be represented by one or more strong exotherms.

While specific TGA/DSC data for this compound is not available in the reviewed sources, the analysis of related sulfonated and nitrated compounds provides a basis for predicting its thermal behavior. marquette.edu

Table 3: Predicted Thermal Analysis Events for this compound

| Temperature Range | Predicted Event | Technique |

|---|---|---|

| ~70-150°C | Loss of physically bound water | TGA, DSC |

| >150°C | Onset of decomposition (loss of functional groups) | TGA, DSC |

Environmental Chemistry and Degradation Studies of Dinitronaphthalene Sulfonic Acids

Biodegradation Pathways and Microbial Metabolism

The biodegradation of 4,5-dinitronaphthalene-2-sulfonic acid is not extensively documented in scientific literature. However, probable degradation pathways can be inferred from studies on analogous compounds, including other naphthalene (B1677914) sulfonic acids and nitroaromatic compounds. The presence of both electron-withdrawing nitro groups and a highly polar sulfonic acid group renders the molecule recalcitrant to microbial attack.

Under aerobic conditions, the initial microbial attack on naphthalene sulfonic acids is typically initiated by multicomponent dioxygenase enzymes. nih.gov Bacterial strains, including species of Pseudomonas, Arthrobacter, and Comamonas, have been shown to degrade various naphthalene sulfonic acids. nih.govd-nb.infonih.gov

A postulated aerobic pathway for this compound would likely involve two key enzymatic steps, though the order may vary:

Dioxygenation and Desulfonation: A ring-hydroxylating dioxygenase, such as naphthalene dioxygenase, would attack one of the aromatic rings. This enzyme incorporates both atoms of molecular oxygen, typically forming a cis-dihydrodiol intermediate. nih.gov For sulfonated naphthalenes, this hydroxylation of the ring bearing the sulfonate group leads to the spontaneous elimination of the sulfonate group as sulfite (B76179) (SO₃²⁻). nih.gov The resulting dihydroxydinitronaphthalene could then undergo further degradation.

Dioxygenation and Denitration: Alternatively, a dioxygenase could attack the aromatic ring, leading to the elimination of a nitro group as nitrite (B80452) (NO₂⁻). This mechanism has been observed in the degradation of dinitrotoluenes by strains like Burkholderia cepacia.

Following the initial attack and removal of one or more substituents, the resulting catechol-like intermediate would undergo ring cleavage by either an ortho- or meta-pathway dioxygenase, channeling the breakdown products into central metabolic pathways. ethz.chresearchgate.net Mixed bacterial cultures are often required for complete mineralization, where one species performs the initial attack and a second species utilizes the resulting intermediate. nih.gov For instance, a bacterial consortium of Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas has been shown to effectively degrade 4-aminonaphthalene-1-sulfonic acid. nih.gov

Under anaerobic conditions, the degradation pathway is expected to be fundamentally different, primarily initiated by reductive processes. The highly electron-deficient aromatic ring, due to the two nitro groups, makes it susceptible to reduction.

The most probable initial step is the sequential reduction of the nitro groups to amino groups, which is a common fate for nitroaromatic compounds in anaerobic environments. wur.nl This six-electron reduction proceeds through nitroso and hydroxylamino intermediates to form 4,5-diaminonaphthalene-2-sulfonic acid. This transformation would likely be catalyzed by nitroreductase enzymes, which are common in a wide range of anaerobic and facultative anaerobic bacteria.

The subsequent fate of the resulting 4,5-diaminonaphthalene-2-sulfonic acid is less certain. Studies on the anaerobic degradation of unsubstituted naphthalene by sulfate-reducing and denitrifying bacteria have shown that the initial attack often involves carboxylation of the ring, followed by a series of reduction steps to dearomatize one of the rings before cleavage. It is plausible that after the initial reduction of the nitro groups, the resulting di-amino derivative would be subject to a similar ring reduction and cleavage pathway.

Identified metabolites from the anaerobic degradation of related compounds suggest the following potential intermediates for this compound:

4-amino-5-nitronaphthalene-2-sulfonic acid

4,5-diaminonaphthalene-2-sulfonic acid

Subsequent carboxylated and ring-reduced derivatives

The biotransformation of this compound relies on specific classes of enzymes capable of acting on its distinct functional groups.

Naphthalene Dioxygenases (NDOs): These are multi-component enzyme systems that catalyze the initial step in the aerobic degradation of naphthalene and some of its derivatives. nih.govethz.ch NDOs are ring-hydroxylating dioxygenases that stereospecifically insert two hydroxyl groups into the aromatic ring to form a cis-dihydrodiol. nih.gov In the case of sulfonated naphthalenes, this action facilitates the cleavage of the carbon-sulfur bond, releasing sulfite. nih.gov This is a critical step for mineralizing these persistent pollutants.

Nitroreductases: These enzymes are essential for the reductive transformation of nitroaromatic compounds. They catalyze the reduction of nitro groups (-NO₂) to amino groups (-NH₂) via nitroso (-NO) and hydroxylamino (-NHOH) intermediates. This is often the initial step in both anaerobic and some aerobic degradation pathways, as it makes the aromatic ring more susceptible to subsequent oxidative attack.

Monooxygenases: While dioxygenases are common, some bacterial systems utilize monooxygenases for desulfonation. In sulfur-limiting conditions, certain bacteria can utilize sulfonates as a sulfur source. This involves an oxygenolytic cleavage where one atom of molecular oxygen is incorporated into the hydroxyl group that replaces the sulfonate group, forming a naphthol. wur.nl

The green alga Scenedesmus obliquus has also been shown to biotransform 1-naphthalenesulfonic acid under sulfate (B86663) limitation, producing 1-hydroxy-2-naphthalenesulfonic acid and 1-naphthol, which is further conjugated. nih.gov

Abiotic Degradation Processes

Due to their general resistance to biodegradation, abiotic degradation methods are important for the removal of dinitronaphthalene sulfonic acids from water.

Direct photolysis of nitroaromatic compounds and naphthalene sulfonic acids in water is generally a slow process. nih.gov However, the degradation can be significantly enhanced by the presence of photosensitizers or through indirect photolysis involving photochemically produced reactive species like hydroxyl radicals (•OH).

Studies on nitrophenols show that their photolysis can lead to the formation of HONO, NO, and NO₂. rsc.org The photolysis rates for nitrocatechols have been measured, with rate constants in the range of 10⁻⁵ to 10⁻⁴ s⁻¹. copernicus.orgcopernicus.org The degradation of naphthalene sulfonic acids can be accelerated in the presence of sensitizers derived from urban bio-wastes, which can absorb light and generate reactive species, leading to 70-80% depletion of the target compound after 24 hours of irradiation. researchgate.net

The UV/H₂O₂ process is a common advanced oxidation process where the photolysis of hydrogen peroxide generates highly reactive hydroxyl radicals, which then attack the aromatic compound. This process is effective for the degradation of nitroaromatics, leading to hydroxylation of the ring and the formation of intermediates like nitrophenols, nitrohydroquinone, and eventually organic acids before complete mineralization. nih.gov

Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant organic pollutants like dinitronaphthalene sulfonic acids. mdpi.com These methods are characterized by the in-situ generation of powerful oxidizing agents, primarily the hydroxyl radical (•OH).

Fenton and Photo-Fenton Oxidation: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. This process has been shown to be highly effective for the degradation of naphthalene sulfonic acids. jocpr.comjocpr.com The efficiency of the process is dependent on parameters such as pH, reaction time, and the concentrations of Fe²⁺ and H₂O₂. The Photo-Fenton process enhances the degradation rate by using UV light to photoreduce Fe³⁺ back to Fe²⁺, creating a catalytic cycle and generating more hydroxyl radicals. researchgate.net The Photo-Fenton process has been successfully applied to degrade various naphthalene sulfonates, achieving high chemical oxygen demand (COD) and total organic carbon (TOC) removal. itu.edu.trresearchgate.net

Table 1: Effect of Reaction Parameters on the Fenton Oxidation of 2-Naphthalenesulfonic Acid (2-NSA)

Based on a study with an initial 2-NSA concentration of 50 mg/L. Data sourced from jocpr.comjocpr.com.

| Parameter | Condition | COD Removal (%) | Notes |

|---|---|---|---|

| Reaction Time | 120 min | 96.0 | Optimal time for achieving maximum degradation. |

| Solution pH | 3 | 96.0 | Fenton chemistry is most effective in acidic conditions. |

| H₂O₂/FeSO₄ Ratio | 10 (mass ratio) | 96.0 | Optimal ratio for efficient hydroxyl radical generation. |

| H₂O₂ Amount | 41.6 mg/L | 96.0 | Sufficient oxidant for the given substrate concentration. |

Ozonation: Ozone (O₃) is a strong oxidant that can react with organic compounds directly or indirectly through the formation of hydroxyl radicals, especially at higher pH. researchgate.netpsu.edu Ozonation is effective in degrading various naphthalene sulfonic acids, with reactivity decreasing as the number of sulfonate groups increases. psu.edu The process leads to ring cleavage and the formation of smaller organic acids like maleic, oxalic, and formic acid, as well as sulfate ions. nih.gov Ozonation can significantly improve the biodegradability of the wastewater even if complete mineralization is not achieved. nih.govresearchgate.net

Hydrolytic Stability Under Environmental Conditions

The hydrolytic stability of a chemical compound refers to its resistance to undergo hydrolysis, a chemical reaction in which a molecule of water breaks one or more chemical bonds. This is a critical factor in determining the persistence of a compound in the aquatic environment.

Sorption and Mobility in Environmental Matrices

The sorption and mobility of this compound in the environment are key processes that determine its distribution in soil and water, and consequently its potential for contaminating groundwater and other environmental compartments.

Adsorption to Activated Carbon and Other Sorbents in Wastewater

The removal of organic pollutants from wastewater is a critical environmental concern. Adsorption onto porous materials like activated carbon is a widely used and effective method for this purpose. While specific studies on the adsorption of this compound are limited, research on similar naphthalene sulfonic acids provides valuable insights into its potential behavior.

Granular activated carbon (GAC) has demonstrated significant capacity for adsorbing naphthalene-2-sulfonic acid (2-NSA). nih.gov Studies have shown that GAC can remove 2-NSA from the liquid phase up to a saturation capacity of 140 mg/g within 48 hours. nih.gov The adsorption kinetics of 2-NSA on GAC have been successfully described by the Langmuir model. nih.gov The efficiency of adsorption can be influenced by the physicochemical properties of the activated carbon, such as surface area and pore size distribution, as well as the properties of the adsorbate. For instance, smaller particle sizes of activated carbon have been shown to have a slightly higher maximum adsorption capacity for p-Nitrophenol, a related aromatic compound. mdpi.com

The table below summarizes key findings from a study on the adsorption of naphthalene-2-sulfonic acid, which can serve as a proxy for understanding the potential adsorption behavior of this compound.

| Adsorbent | Adsorbate | Saturation Capacity (mg/g) | Time to Reach Saturation (hours) | Adsorption Model | Reference |

| Granular Activated Carbon (GAC) | Naphthalene-2-sulfonic acid (2-NSA) | 140 | 48 | Langmuir | nih.gov |

It is important to note that the presence of two nitro groups and an additional sulfonic acid group in this compound would likely influence its adsorption characteristics compared to 2-NSA. These functional groups can affect its solubility, polarity, and interaction with the adsorbent surface.

Environmental Fate and Transport in Aquatic and Terrestrial Systems

The environmental fate and transport of a chemical are governed by a combination of its physical and chemical properties and the characteristics of the environmental system it enters. cdc.govny.gov For this compound, its high water solubility, a characteristic of many sulfonic acids, suggests a potential for significant mobility in aquatic systems. canada.ca

In aquatic environments, dissolved compounds can be transported with the flow of water. The persistence of naphthalene sulfonic acids in water is a concern, as they have been identified as major pollutants in rivers like the Rhine. d-nb.info The ultimate fate in aquatic systems will depend on a balance between transport, degradation (biotic and abiotic), and partitioning to sediment.

In terrestrial systems, the mobility of this compound will be largely controlled by its sorption to soil particles. The sorption of organic compounds in soil is often correlated with the organic carbon content of the soil. researchgate.net Chemicals with low sorption coefficients (Koc) are more likely to leach through the soil profile and potentially contaminate groundwater. nih.gov The ionic nature of sulfonic acids can lead to complex sorption behaviors, including electrostatic interactions with charged soil minerals. ny.gov The mobility of dinonylnaphthalene (B12650604) sulfonic acids has been a subject of environmental assessment, indicating that these compounds are expected to have moderate persistence. epa.gov

Factors influencing the fate and transport of this compound include:

Water Solubility: High solubility generally leads to higher mobility in water.

Sorption (Koc): The extent to which it binds to organic matter in soil and sediment will determine its mobility in terrestrial environments.

Degradation Rates: The rates of biodegradation and photodegradation will determine its persistence.

Without specific experimental data for this compound, a definitive assessment of its environmental fate and transport is challenging. However, based on the properties of related compounds, it can be anticipated to be mobile in aquatic systems with its fate in soil being highly dependent on the soil's organic matter and clay content.

Wastewater Treatment and Remediation Technologies for Naphthalene Sulfonic Acids

The presence of naphthalene sulfonic acids in industrial wastewater necessitates the development of effective treatment and remediation technologies to mitigate their environmental impact.

Bioremediation Strategies for Industrial Effluents

Bioremediation utilizes microorganisms to degrade or transform hazardous substances into less toxic or non-toxic forms. researchgate.net This approach is often considered a cost-effective and environmentally friendly alternative to conventional physicochemical treatment methods.

Several bacterial strains have been identified that can degrade various naphthalene sulfonic acids. nih.govnih.govnih.gov For example, Arthrobacter sp. and Comamonas sp. have been shown to utilize naphthalene-2-sulfonic acid as a sole source of carbon. nih.gov These bacteria can achieve 100% degradation of 2-NSA in both mineral salt medium and non-sterile tannery wastewater within 33 hours. nih.gov The biodegradation of these compounds often involves initial desulfonation followed by ring cleavage. nih.gov Mixed bacterial communities have also been shown to be effective in the complete degradation of amino- and hydroxy-naphthalene sulfonic acids. nih.gov

A promising strategy for treating wastewater containing naphthalene sulfonic acids is the use of a granular activated carbon (GAC) fixed-bed reactor inoculated with specific bacterial isolates. nih.gov This system combines the rapid adsorption of the pollutant by GAC with subsequent biodegradation by the microbial biofilm established on the carbon surface. This integrated approach not only removes the compound from the effluent but also regenerates the adsorption capacity of the GAC, significantly extending its operational life. nih.gov In one study, a microbially conditioned GAC reactor removed 100% of 100 mg/l of 2-NSA from tannery wastewater for over 120 days. nih.gov

The table below presents a summary of research findings on the bioremediation of a related naphthalene sulfonic acid.

| Microorganism/System | Target Compound | Degradation Efficiency | Timeframe | Key Findings | Reference |

| Arthrobacter sp. 2AC and Comamonas sp. 4BC | Naphthalene-2-sulfonic acid (2-NSA) | 100% | 33 hours | Capable of using 2-NSA as sole carbon source in both lab media and tannery wastewater. | nih.gov |

| GAC fixed-bed reactor with Arthrobacter globiformis and Comamonas testosteroni | Naphthalene-2-sulfonic acid (2-NSA) | 100% | >120 days | Combination of adsorption and biodegradation significantly increased removal and bed-life of GAC. | nih.gov |

While these studies demonstrate the potential for bioremediation of naphthalene sulfonic acids, the presence of two nitro groups on this compound may increase its recalcitrance to microbial degradation. Nitroaromatic compounds are often more resistant to biodegradation due to the electron-withdrawing nature of the nitro groups. Further research is needed to isolate and characterize microbial consortia capable of degrading this specific dinitronated compound.

Physicochemical Treatment Methods for Organic Pollutants

In cases where bioremediation is not effective or requires long treatment times, physicochemical methods can be employed for the removal of persistent organic pollutants like naphthalene sulfonic acids. These methods often involve advanced oxidation processes (AOPs) that generate highly reactive radicals, such as hydroxyl radicals (•OH), to oxidize and mineralize organic compounds. researchgate.netmdpi.com

Several AOPs have been investigated for the degradation of naphthalene sulfonic acids, including:

Ozonation: Ozone (O3) can directly react with organic molecules or decompose to form hydroxyl radicals. The degradation of naphthalene sulfonic acids by ozone has been shown to occur via 1,3 cycloaddition reaction. researchgate.net

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. The photo-Fenton process is enhanced by UV light. researchgate.net These methods have shown appreciable removal of chemical oxygen demand (COD) and total organic carbon (TOC) for a commercial naphthalene sulphonic acid. researchgate.net

Heterogeneous Photocatalysis: This involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. researchgate.net

The effectiveness of these treatments can be influenced by factors such as pH, catalyst concentration, and the presence of other substances in the wastewater. For example, in the treatment of a commercial naphthalene sulphonic acid, Fenton and Photo-Fenton processes were found to be more effective than TiO2/UV-A photocatalysis. researchgate.net

The following table summarizes the performance of different AOPs on a commercial naphthalene sulphonic acid.

| Treatment Method | Key Reagents/Conditions | Outcome | Reference |

| Ozonation | O3, pH 7.5 | Effective for mineralization of organic carbon. | researchgate.net |

| Fenton Process | Fe2+/H2O2, pH 3 | Appreciable COD and TOC removals. | researchgate.net |

| Photo-Fenton Process | Fe2+/H2O2/UV-A, pH 3 | Significantly improved COD and TOC removal rates compared to Fenton. | researchgate.net |

| TiO2/UV-A Photocatalysis | TiO2, UV-A, pH 3 and 7 | No significant treatment efficiency observed. | researchgate.net |

These physicochemical methods, particularly AOPs, represent a viable option for the treatment of wastewater containing this compound, especially given its potential resistance to biodegradation. A combination of physicochemical and biological treatment processes could also be a promising approach for achieving complete and cost-effective remediation. sciepub.com

Integration of Adsorption and Biological Treatment Systems

The integration of adsorption and biological treatment processes presents a synergistic approach for the remediation of wastewater containing recalcitrant organic compounds like dinitronaphthalene sulfonic acids. This hybrid system leverages the strengths of both physical adsorption and biological degradation to overcome the limitations of each individual process. Adsorbents, such as granular activated carbon (GAC), can effectively remove toxic and poorly biodegradable compounds from the aqueous phase, thereby reducing their inhibitory effects on microorganisms. Concurrently, biological activity can regenerate the adsorbent surface by degrading the adsorbed pollutants, thus extending the adsorbent's lifespan and reducing operational costs.

The core principle of this integrated system lies in the dynamic interplay between the adsorbent, the microorganisms, and the pollutant. The adsorbent acts as a buffer, protecting the microbial population from shock loadings and high concentrations of toxic substrates. The microorganisms, in turn, create a concentration gradient between the bulk liquid and the adsorbent surface by consuming the adsorbed compounds, which promotes further adsorption. This process of simultaneous adsorption and biodegradation can lead to a more efficient and robust treatment system compared to conventional biological or physical treatment methods alone.

Research into the combined treatment of aromatic compounds has demonstrated the efficacy of this approach. For instance, studies on naphthalene-2-sulfonic acid (2-NSA), a related compound, have shown that the combination of rapid adsorption and biodegradation significantly enhances removal efficiency and the operational life of the adsorbent. nih.govresearchgate.net In these systems, GAC not only adsorbs the pollutant but also provides a high-surface-area support for microbial biofilm development, creating a biologically active carbon (BAC) system.

A key aspect of these integrated systems is the bioavailability of the adsorbed compounds to the microorganisms. Research has indicated that a significant portion of adsorbed organic pollutants remains available for microbial degradation. nih.govresearchgate.net The slow desorption of contaminants can be beneficial by providing a gradual release of the substrate to the bacterial population, which helps to smooth out shock loads.

The performance of integrated adsorption-biological systems can be influenced by several factors, including the type of adsorbent, the microbial species and their acclimation, the concentration and toxicity of the pollutant, and the operational parameters of the reactor. The design of such systems often involves fixed-bed or sequencing batch reactors where the adsorbent is colonized by specific microorganisms capable of degrading the target pollutant.

Detailed Research Findings

Detailed investigations into the treatment of naphthalene sulfonic acids using integrated systems have provided valuable insights into the process kinetics and efficiency. A notable study focused on the treatment of naphthalene-2-sulfonic acid (2-NSA) from tannery wastewater using a GAC fixed-bed reactor inoculated with Arthrobacter globiformis and Comamonas testosteroni. nih.gov The research quantified the adsorption kinetics and the subsequent biodegradation of the adsorbed 2-NSA.

The synergistic effect of combining adsorption with biodegradation resulted in a 70-93% increase in the removal of 2-NSA from the influent compared to a non-inoculated GAC system. nih.gov Furthermore, the bed-life of the GAC was extended from 40 days to over 120 days, highlighting the economic and environmental benefits of bioregeneration. nih.gov

The following interactive data tables summarize the key findings from the research on the integrated treatment of naphthalene-2-sulfonic acid, which can serve as a valuable reference for the potential application of this technology to dinitronaphthalene sulfonic acids.

Table 1: Adsorption and Bioavailability of Naphthalene-2-sulfonic acid (2-NSA) on Granular Activated Carbon (GAC)

| Parameter | Value | Reference |

| GAC Saturation Capacity for 2-NSA | 140 mg/g | nih.gov |

| Time to Reach Saturation | 48 hours | nih.gov |

| Bioavailability of Adsorbed 2-NSA | 83.2% - 93.3% | nih.gov |

Table 2: Performance of GAC Fixed-Bed Reactor for 2-NSA Removal

| Reactor Type | Influent 2-NSA Concentration | Removal Efficiency | GAC Bed-Life | Reference |

| Non-inoculated GAC | 100 mg/L | Adsorption capacity limited | 40 days | nih.gov |

| Microbially Conditioned GAC | 100 mg/L | 100% | >120 days | nih.gov |

Table 3: Comparison of 2-NSA Removal in Integrated System vs. Non-Inoculated System

| Performance Metric | Non-inoculated GAC System | Integrated Adsorption-Biological System | Improvement | Reference |

| Increase in 2-NSA Removal | - | 70% - 93% | 70% - 93% | nih.gov |

| Extension of GAC Bed-Life | 40 days | >120 days | >200% | nih.gov |

These findings underscore the potential of integrated adsorption and biological treatment systems for the effective remediation of wastewater containing naphthalene sulfonic acids. While specific studies on this compound are limited, the principles and successful application of this technology to structurally related compounds suggest its promise for treating dinitronaphthalene sulfonic acids as well. The high removal efficiencies, coupled with the extended lifespan of the adsorbent material, make this an environmentally sustainable and economically viable treatment option.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the molecular properties and reactivity of chemical compounds. For a molecule like 4,5-Dinitronaphthalene-2-sulfonic acid, these methods can provide valuable insights into its electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. It is frequently employed to predict molecular geometries, electronic properties, and reaction mechanisms. For nitroaromatic compounds, DFT calculations can elucidate the influence of nitro groups on the aromatic system and predict sites susceptible to nucleophilic or electrophilic attack.

The electronic properties of this compound are expected to be significantly influenced by the strong electron-withdrawing nature of the two nitro (NO₂) groups and the sulfonic acid (SO₃H) group. These groups decrease the electron density on the naphthalene (B1677914) ring system, which can be quantified through parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

DFT calculations could also be used to map the electrostatic potential (ESP) of the molecule, identifying regions with positive or negative charge. The areas of positive potential would indicate susceptibility to nucleophilic attack, while regions of negative potential would be prone to electrophilic attack. For this compound, the regions around the nitro groups are expected to be highly electron-deficient.

Illustrative Data Table of Calculated Electronic Properties (Hypothetical):

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -3.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and kinetic stability. |

| Dipole Moment | 6.5 D | Reflects the overall polarity of the molecule. |

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to understand its interactions with other molecules, such as water or organic solvents. These simulations can provide insights into solvation processes and the formation of intermolecular hydrogen bonds.

The sulfonic acid group is capable of forming strong hydrogen bonds with water molecules, which would significantly influence its solubility and environmental transport. The nitro groups, while polar, are less likely to form strong hydrogen bonds but can participate in dipole-dipole interactions. MD simulations can also reveal how the molecule interacts with itself, potentially forming dimers or larger aggregates in solution. The interactions are often a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding.

Illustrative Data Table of Intermolecular Interaction Energies (Hypothetical):

| Interacting Pair | Interaction Energy (kcal/mol) | Predominant Interaction Type |

| Molecule - Water (SO₃H group) | -15 to -20 | Hydrogen Bonding |

| Molecule - Water (NO₂ group) | -5 to -8 | Dipole-Dipole |

| Molecule - Molecule | -8 to -12 | π-π Stacking and Dipole-Dipole |

Structure-Activity Relationship Studies for Related Compounds

For sulfonamide derivatives, which share the sulfonyl group with sulfonic acids, QSAR studies have been employed to predict antibacterial activity and other pharmacological properties. These studies often use a variety of molecular descriptors, including topological, electronic, and steric parameters, to build predictive models.

In the case of this compound, a QSAR model would likely incorporate descriptors that quantify the electron-withdrawing strength of the nitro and sulfonic acid groups, the size and shape of the molecule, and its lipophilicity. These parameters would be correlated with a specific activity, such as its potential as a dye or its environmental impact.

Illustrative Data Table of QSAR Descriptors (Hypothetical):

| Descriptor | Predicted Value | Relevance to Activity |

| LogP (Octanol-Water Partition Coefficient) | 1.5 | Indicates the lipophilicity and potential for bioaccumulation. |

| Molar Refractivity | 75 cm³/mol | Relates to the volume and polarizability of the molecule. |

| LUMO Energy | -3.2 eV | Correlates with electrophilicity and potential for certain types of reactions. |

| Number of Nitro Groups | 2 | Often directly related to the reactivity and toxicity of nitroaromatics. |

Modeling of Environmental Fate and Transport Processes

Modeling the environmental fate and transport of a chemical like this compound is crucial for assessing its potential environmental impact. Such models typically consider various physical, chemical, and biological processes that can affect the compound in the environment.

Key parameters that would be used in such a model include the compound's water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). The sulfonic acid group is expected to make the compound highly water-soluble, which would facilitate its transport in aqueous environments. The nitro groups can influence its susceptibility to degradation processes.

Environmental fate models also consider degradation pathways. For nitroaromatic compounds, these can include photolysis (degradation by sunlight) and biodegradation by microorganisms. The sulfonic acid group is generally resistant to biodegradation, but the aromatic ring can be subject to microbial attack. Computational models can help predict the likelihood of these degradation pathways and the potential formation of transformation products.

Illustrative Data Table of Environmental Fate Parameters (Hypothetical):

| Parameter | Predicted Value | Implication for Environmental Fate |

| Water Solubility | > 1000 mg/L | High potential for transport in surface and groundwater. |

| Vapor Pressure | < 1 x 10⁻⁷ mmHg | Low volatility, unlikely to be present in significant concentrations in the atmosphere. |

| Biodegradation Half-life | > 180 days | Expected to be persistent in the environment. |

| Photodegradation Half-life | 10-50 hours in water | May undergo degradation in sunlit surface waters. |

Advanced Topics and Future Research Perspectives

Emerging Synthetic Routes for Complex Naphthalene (B1677914) Sulfonic Acid Architectures

The synthesis of highly substituted naphthalene sulfonic acids, such as 4,5-Dinitronaphthalene-2-sulfonic acid, traditionally relies on classical sulfonation and nitration reactions. nih.govgoogle.com However, the demand for more efficient, selective, and environmentally benign processes has spurred the development of novel synthetic strategies. These emerging routes offer pathways to complex naphthalene sulfonic acid architectures with greater control over regioselectivity and functional group tolerance.